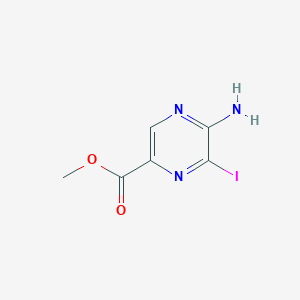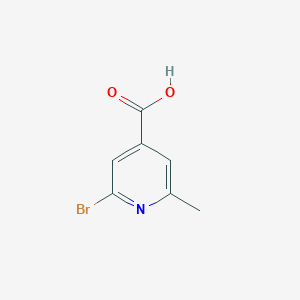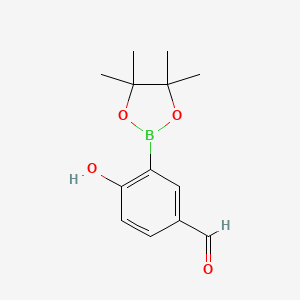![molecular formula C7H5BrClN3 B1449972 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 2384198-19-8](/img/structure/B1449972.png)
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
Overview
Description
Pyrazolopyridines are a class of compounds that contain a pyrazole ring fused with a pyridine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyridine ring is a six-membered ring with one nitrogen atom. These compounds are known for their diverse biological activities and are used in medicinal chemistry for drug discovery .
Molecular Structure Analysis
The molecular structure of “3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine” would consist of a pyrazolo[4,3-b]pyridine core with bromine and chlorine substituents at the 3 and 6 positions, respectively, and a methyl group at the 1 position .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Generally, halogens like bromine and chlorine can be replaced by nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of halogens like bromine and chlorine would likely make the compound relatively polar .Scientific Research Applications
Synthesis and Chemical Properties
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine and its derivatives are primarily explored for their synthesis methodologies and chemical properties. Niu Wen-bo (2011) detailed a synthesis method for 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, emphasizing its significance as an intermediate in creating a new insecticide, chlor-antraniliprole. The synthesis involved multiple steps, starting from 2,3-dichloropyridine, and showcased a method that improved yield and purity by utilizing phosphorus oxybromide as a bromination agent (Niu Wen-bo, 2011).
In another study, E. Abdel‐Latif, Fatima S. Mehdhar, and Ghada E. Abdel-Ghani (2019) used a precursor with a similar structure for the construction of new polyheterocyclic ring systems, highlighting its role in the synthesis of diverse chemical structures with potential applications in various fields (E. Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).
Structural and Molecular Studies
Studies also focus on the molecular and structural aspects of related compounds. For instance, Li-qun Shen et al. (2012) investigated the molecular structure of two new pyrazole derivatives using X-ray diffraction and compared them to density-functional-theory (DFT) calculations. This study provides insights into the structural characteristics and theoretical aspects of these compounds (Li-qun Shen et al., 2012).
Optical and Electronic Applications
A study by I. Zedan, F. El-Taweel, and E. El-Menyawy (2020) explored the optical, structural, and junction characteristics of two pyridine derivatives. This research is significant as it reported on the thermal, structural, and optical properties, as well as diode characteristics, indicating potential applications in electronic devices and sensors (I. Zedan, F. El-Taweel, & E. El-Menyawy, 2020).
Biomedical and Pharmaceutical Research
Ana Donaire-Arias et al. (2022) reviewed 1H-Pyrazolo[3,4-b]pyridines, a group closely related to this compound, discussing their synthesis, diverse substituents, and biomedical applications. This review indicates the potential biomedical significance of these compounds (Ana Donaire-Arias et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-bromo-6-chloro-1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-12-5-2-4(9)3-10-6(5)7(8)11-12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABTWJZSXIHMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)Br)N=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1449893.png)




![4-Chloro[1,3]thiazolo[5,4-C]pyridine](/img/structure/B1449899.png)
![Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1449901.png)

![Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449905.png)


![5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1449909.png)

